Scientific Field: Chemistry
Application Summary: Tris(3-aminopropyl)amine (TRPN) is used in the synthesis of polyazamacrocyclic compounds.
Methods of Application: The synthesis is carried out using Pd (0)-catalyzed amination.
Results: The spectrophotometric and fluorescent properties of the target compounds were studied. Their coordination with metal cations was investigated using UV–vis, fluorescence spectra, and NMR titration.
Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized for anion binding studies.
Methods of Application: The anion binding properties of these receptors have been investigated for halides and oxoanions using 1H NMR titrations.
Results: Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion).
Scientific Field: Environmental Science
Methods of Application: The method involves grafting TREN and TRPN with MWCNT.
Results: This application is beneficial for wastewater treatment.
Tris(3-aminopropyl)amine is a polyamine compound characterized by the presence of three 3-aminopropyl groups attached to a central nitrogen atom. Its chemical formula is , and it is often represented by the structural formula where the central nitrogen atom is bonded to three propylamine chains. This compound is notable for its ability to form stable complexes with various anions and metal ions, making it a subject of interest in coordination chemistry.
TAPA's primary function in scientific research is not as a directly acting molecule but as a complexing agent. It forms complexes with anions through hydrogen bonding, which can influence their properties and reactivity []. This ability has applications in anion recognition, separation, and sensing.
Tris(3-aminopropyl)amine exhibits biological activity that has been explored in various contexts:
Several methods exist for synthesizing tris(3-aminopropyl)amine:
Tris(3-aminopropyl)amine finds applications across various fields:
Interaction studies have focused on:
Several compounds are structurally or functionally similar to tris(3-aminopropyl)amine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(3-aminopropyl)amine | Di-functional amine | Contains two 3-aminopropyl groups; less steric hindrance compared to tris(3-aminopropyl)amine. |
Tris(2-aminoethyl)amine | Tri-functional amine | Similar tri-functional structure but with shorter ethylene groups; used widely in coordination chemistry. |
Triethylenetetramine | Polyamine | Contains four amine groups; used in epoxy resin formulations due to its cross-linking ability. |
N,N,N',N'-Tetramethylethylenediamine | Polyamine | A tetrafunctional amine; known for its strong basicity and use as a catalyst in polymerization reactions. |
Tris(3-aminopropyl)amine stands out due to its unique combination of three propyl chains, which enhances its steric bulk and binding capabilities compared to these similar compounds. This structural feature contributes significantly to its applications in coordination chemistry and material science.
Corrosive